molecular formula C12H11N3S B12538064 N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine CAS No. 655247-54-4

N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B12538064
CAS No.: 655247-54-4
M. Wt: 229.30 g/mol
InChI Key: SEDKAHWTNCLWIE-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiophene Benzimidazole is known for its biological activity, while thiophene is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid under reflux conditions for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions to yield various reduced forms.

    Substitution: Both the benzimidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole or thiophene derivatives.

Scientific Research Applications

N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine derivatives: Compounds with different substituents on the benzimidazole or thiophene rings.

    Thiophene-containing benzimidazoles: Compounds where the thiophene ring is attached at different positions or modified.

Uniqueness: this compound is unique due to the specific combination of benzimidazole and thiophene moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

CAS No.

655247-54-4

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H11N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-7H,8H2,(H2,13,14,15)

InChI Key

SEDKAHWTNCLWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=CC=CS3

Origin of Product

United States

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